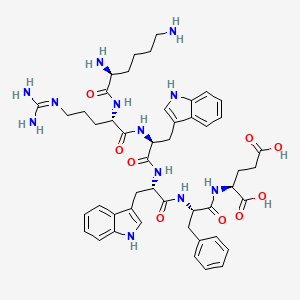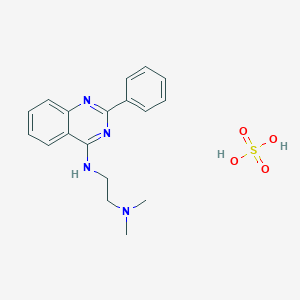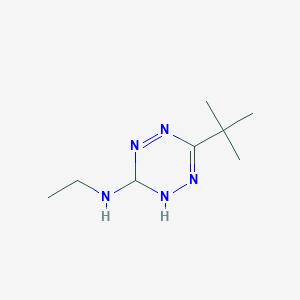
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid is a complex peptide compound with a molecular formula of C43H59N13O9 . This compound is notable for its intricate structure, which includes multiple amino acid residues such as lysine, ornithine, tryptophan, phenylalanine, and glutamic acid. It has a significant molecular mass of 902.010 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar SPPS protocols but on a larger scale, utilizing automated peptide synthesizers to enhance efficiency and yield. The process would involve rigorous purification steps, such as HPLC (High-Performance Liquid Chromatography), to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tryptophan residues, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, altering the peptide’s conformation.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced peptides with altered disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate these targets’ activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid: Similar structure but includes histidine instead of an additional tryptophan.
L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-lysyl-L-lysyl-L-asparaginyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-valine: A more complex peptide with additional amino acid residues.
Uniqueness
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-tryptophyl-L-phenylalanyl-L-glutamic acid is unique due to its specific sequence and the presence of multiple tryptophan residues, which can significantly influence its biochemical properties and interactions .
Propriétés
Numéro CAS |
824959-18-4 |
|---|---|
Formule moléculaire |
C48H62N12O9 |
Poids moléculaire |
951.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C48H62N12O9/c49-21-9-8-15-33(50)42(63)56-36(18-10-22-53-48(51)52)43(64)59-39(24-29-26-54-34-16-6-4-13-31(29)34)46(67)60-40(25-30-27-55-35-17-7-5-14-32(30)35)45(66)58-38(23-28-11-2-1-3-12-28)44(65)57-37(47(68)69)19-20-41(61)62/h1-7,11-14,16-17,26-27,33,36-40,54-55H,8-10,15,18-25,49-50H2,(H,56,63)(H,57,65)(H,58,66)(H,59,64)(H,60,67)(H,61,62)(H,68,69)(H4,51,52,53)/t33-,36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
MIIOAVJTWBXXBS-CCMAZBEPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
-](/img/structure/B14217708.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)

![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)




![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
